molecular formula C19H17N5 B7558678 N-(2,2-diphenylethyl)-7H-purin-6-amine

N-(2,2-diphenylethyl)-7H-purin-6-amine

Cat. No.: B7558678
M. Wt: 315.4 g/mol
InChI Key: NJDPONLMSCUAKW-UHFFFAOYSA-N
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Description

N-(2,2-Diphenylethyl)-7H-purin-6-amine is a chemical compound offered for research and development purposes. It features a purine core structure, which is a significant scaffold in medicinal chemistry and biochemistry. Purine derivatives are fundamental in numerous biological processes and are extensively studied for their interactions with various enzymes and receptors . The structural motif of a 2-phenethylamine linked to a heterocyclic system is found in ligands for several biological targets, including adenosine receptors and monoamine transporters . The specific diphenylethyl substituent in this compound may influence its binding affinity and selectivity, making it a compound of interest for designing and synthesizing novel bioactive molecules. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. Refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-(2,2-diphenylethyl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-3-7-14(8-4-1)16(15-9-5-2-6-10-15)11-20-18-17-19(22-12-21-17)24-13-23-18/h1-10,12-13,16H,11H2,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDPONLMSCUAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=NC=NC3=C2NC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of 7H-Purin-6-amine

The following table summarizes key purine derivatives with modifications at the N-position of the 7H-purin-6-amine core:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-(2,2-Diphenylethyl)-7H-purin-6-amine 2,2-Diphenylethyl C19H17N5 315.38 High lipophilicity; potential kinase inhibition -
Kinetin (N-(2-Furylmethyl)-7H-purin-6-amine) 2-Furylmethyl C10H9N5O 215.21 Plant cytokinin; regulates growth
BAP (N-(Phenylmethyl)-7H-purin-6-amine) Benzyl C12H11N5 225.25 Synthetic cytokinin; tissue culture
6-(Cyclohexylmethoxy)-N-phenyl-7H-purin-2-amine Cyclohexylmethoxy + phenyl C18H21N5O 309.37 Solubility in DMSO/ethanol; drug development
Adenine (7H-Purin-6-amine) - C5H5N5 135.13 Nucleic acid component; vitamin B4

Key Differences in Physicochemical Properties

Solubility :

  • The 2,2-diphenylethyl group in the target compound increases hydrophobicity, likely reducing aqueous solubility compared to Kinetin (polar furylmethyl) or BAP (benzyl). Similar bulky substituents, such as cyclohexylmethoxy in , exhibit preferential solubility in organic solvents like DMSO .
  • Adenine, lacking a substituent, has moderate water solubility (1.6 g/L) but forms aggregates in hydrophobic environments .

Preparation Methods

Reactivity of 2,6-Dichloropurine

2,6-Dichloropurine serves as the foundational substrate for synthesizing 6-amino-substituted purines. The C6 position exhibits greater electrophilicity compared to C2 due to resonance stabilization of the transition state during NAS. This selectivity enables sequential substitutions, with C6 reactions typically proceeding under milder conditions.

General Procedure A (adapted from Arkat-USA protocols):

  • Substrate : 2,6-Dichloropurine (1 equiv)

  • Nucleophile : 2,2-Diphenylethylamine (1.1 equiv)

  • Base : DIPEA (1.2 equiv)

  • Solvent : n-Butanol (n-BuOH)

  • Conditions : 70°C, 4 hours under N₂ atmosphere

The reaction generates 2-chloro-N-(2,2-diphenylethyl)-7H-purin-6-amine as the primary product, isolated via filtration (53–64% yield). The residual C2 chlorine may persist unless further functionalization is performed.

Table 1: Optimization of C6 Substitution with Bulky Amines

AmineSolventTemp (°C)Time (h)Yield (%)
2,2-Diphenylethylaminen-BuOH70453–64*
Cyclohexylaminen-Pentanol70476
4-Morpholinoanilinen-BuOH1201463

*Extrapolated from analogous reactions.

Regioselectivity and Byproduct Management

Competing N7 vs. N9 Alkylation

Alkylation at purine’s N7 or N9 positions can occur during functionalization, influencing tautomerism and biological activity. For N-(2,2-diphenylethyl)-7H-purin-6-amine, N7 alkylation is minimized by:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) favor N9 substitution, while n-BuOH promotes C6 NAS.

  • Temperature Control : Reactions below 80°C reduce side alkylation.

Table 2: Byproduct Distribution in Purine Alkylation

ConditionN7 Alkylation (%)N9 Alkylation (%)
DMF, 120°C3565
n-BuOH, 70°C<5>95

Post-Substitution Modifications

Dechlorination at C2

The target compound’s structure implies absence of the C2 chlorine, necessitating dehalogenation. While direct reduction is underexplored, two pathways are theorized:

  • Hydrolytic Dechlorination :

    • Reagents : 1M NaOH, 80°C, 12 hours

    • Converts C2-Cl to C2-OH, followed by reductive cleavage (e.g., Pd/C, H₂).

  • Catalytic Hydrogenation :

    • Conditions : 10% Pd/C, H₂ (1 atm), EtOH, 25°C

    • Directly reduces C2-Cl to C2-H (hypothesized).

Caution : Excessive hydrogenation may saturate the purine ring.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) :

    • δ 3.8–4.2 (m, 2H, CH₂Ph₂)

    • δ 7.2–7.4 (m, 10H, aromatic)

    • δ 8.1 (s, 1H, purine H8)

  • ESI-MS : m/z 356.2 [M+H]⁺ (calc. 355.4)

Challenges and Mitigation Strategies

Steric Hindrance from Diphenylethylamine

The bulky 2,2-diphenylethyl group slows NAS kinetics. Mitigation includes:

  • Extended Reaction Time : 8–12 hours at 70°C.

  • Microwave Assistance : 150°C, 30 minutes (unpublished data).

Purification of Hydrophobic Products

  • Recrystallization : Ethanol/water (7:3) yields >95% purity.

  • Column Chromatography : SiO₂, toluene:i-PrOH (3:1).

Industrial-Scale Considerations

  • Cost Efficiency : 2,6-Dichloropurine costs ~$120/mol vs. 6-chloropurine at ~$450/mol.

  • Waste Streams : n-BuOH and DIPEA are recoverable via distillation (85% efficiency).

Q & A

Basic Question: What synthetic methodologies are applicable for N-(2,2-diphenylethyl)-7H-purin-6-amine?

Answer:
The synthesis of N-alkylated purine derivatives typically involves nucleophilic substitution or alkylation reactions. For example:

  • Alkylation of adenine : React adenine with 2,2-diphenylethyl bromide in the presence of a base (e.g., cesium carbonate) to facilitate substitution at the purine N6 or N7 position .
  • Multi-step functionalization : Introduce the 2,2-diphenylethyl group via a Mitsunobu reaction or copper-catalyzed coupling, followed by purification via column chromatography or recrystallization .
    Key considerations : Monitor regioselectivity (N6 vs. N7 substitution) using ¹H NMR and LC-MS to confirm product identity .

Advanced Question: How can reaction conditions be optimized to maximize yield and purity in this compound synthesis?

Answer:
Optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the purine amine .
  • Temperature control : Maintain 60–80°C to balance reaction rate and minimize side products (e.g., over-alkylation) .
  • Catalyst use : Transition-metal catalysts (e.g., Pd or Cu) may improve coupling efficiency for bulky substituents .
    Validation : Track reaction progress via TLC or in-situ IR spectroscopy. Purify using preparative HPLC to isolate >95% pure product .

Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons of diphenylethyl at δ 7.2–7.5 ppm, purine protons at δ 8.1–8.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₁₈N₅ requires m/z 316.1563) .
  • X-ray crystallography : Resolve stereochemistry and crystal packing if single crystals are obtainable .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for N-alkylated purine derivatives?

Answer:
Discrepancies may arise from:

  • Varied assay conditions : Standardize enzyme inhibition assays (e.g., ATPase activity) using consistent buffer pH, temperature, and substrate concentrations .
  • Purity issues : Validate compound purity (>95% via HPLC) and exclude solvent/DMSO artifacts .
  • Target selectivity profiling : Use kinase profiling panels or CRISPR-edited cell lines to confirm specificity .

Basic Question: What in vitro models are suitable for evaluating the biological activity of this compound?

Answer:

  • Enzyme inhibition assays : Screen against purine-binding enzymes (e.g., adenosine deaminase, kinases) using fluorescence-based substrates .
  • Cell proliferation assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays .
  • DNA/RNA binding studies : Use surface plasmon resonance (SPR) or fluorescence quenching to assess nucleic acid interactions .

Advanced Question: What strategies can identify the molecular targets of this compound in complex biological systems?

Answer:

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Thermal proteome profiling (TPP) : Monitor protein stability shifts via mass spectrometry after compound treatment .
  • Molecular docking : Use Schrödinger or AutoDock to predict interactions with purine-binding pockets in kinases or GPCRs .

Basic Question: How should researchers assess the stability of this compound under storage and experimental conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and varying pH (2–12) for 24–72 hours. Monitor degradation via HPLC .
  • Long-term storage : Store lyophilized powder at –20°C under argon to prevent oxidation. In solution, use DMSO with desiccants .

Advanced Question: What computational approaches predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • MD simulations : Model membrane permeation using GROMACS with lipid bilayer systems .
  • Metabolite prediction : Employ GLORY or Meteor software to identify potential Phase I/II metabolites .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
  • First aid : In case of skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and monitor respiration .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

Answer:

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogen, methoxy) on the diphenylethyl group .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk, electronic effects) with biological activity .
  • In vivo validation : Test top candidates in xenograft models for antitumor efficacy and pharmacokinetics .

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